(1-Aminocyclopropyl)methanol
Overview
Description
(1-Aminocyclopropyl)methanol: is an organic compound with the molecular formula C4H9NO It is a cyclopropane derivative where an amino group and a hydroxymethyl group are attached to the same carbon atom
Preparation Methods
Synthetic Routes and Reaction Conditions: (1-Aminocyclopropyl)methanol can be synthesized through the reaction of cyclopropylamine with formaldehyde. The reaction typically involves the following steps:
- The reaction mixture is then subjected to specific conditions, such as controlled temperature and pH, to facilitate the formation of this compound .
Cyclopropylamine: is reacted with in the presence of a suitable catalyst.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include:
Continuous flow reactors: to maintain consistent reaction conditions.
Purification steps: such as distillation or crystallization to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions: (1-Aminocyclopropyl)methanol undergoes various chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form cyclopropylmethanol.
Substitution: The amino group can participate in substitution reactions with various electrophiles
Common Reagents and Conditions:
Oxidizing agents: such as potassium permanganate or chromium trioxide for oxidation reactions.
Reducing agents: like lithium aluminum hydride for reduction reactions.
Electrophiles: such as alkyl halides for substitution reactions
Major Products Formed:
Oxidation: Formation of cyclopropanecarboxylic acid.
Reduction: Formation of cyclopropylmethanol.
Substitution: Formation of various substituted cyclopropyl derivatives
Scientific Research Applications
(1-Aminocyclopropyl)methanol has several applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including enzyme interactions.
Medicine: Investigated for its potential therapeutic properties, such as its role in drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mechanism of Action
The mechanism by which (1-Aminocyclopropyl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example:
Enzyme Inhibition: The compound may inhibit certain enzymes by binding to their active sites.
Signal Transduction: It may affect signal transduction pathways by interacting with receptors or other signaling molecules
Comparison with Similar Compounds
1-Aminocyclopropane-1-carboxylic acid: A precursor in the biosynthesis of ethylene in plants.
Cyclopropanemethanol: A related compound with a hydroxymethyl group but without the amino group.
Cyclopropylamine: A simpler amine derivative of cyclopropane
Properties
IUPAC Name |
(1-aminocyclopropyl)methanol | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9NO/c5-4(3-6)1-2-4/h6H,1-3,5H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OBMKZINZPBARIK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1(CO)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20556559 | |
Record name | (1-Aminocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
87.12 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
107017-72-1 | |
Record name | 1-Aminocyclopropanemethanol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=107017-72-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (1-Aminocyclopropyl)methanol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20556559 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (1-Aminocyclopropyl)methanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the synthetic significance of (1-Aminocyclopropyl)methanol?
A1: this compound serves as a versatile building block in organic synthesis. It can be readily converted into other valuable compounds, particularly 2-substituted cyclobutanones. [, ] This transformation is particularly useful because cyclobutanones are important structural motifs found in various natural products and pharmaceuticals.
Q2: How is this compound synthesized using α-metalated cyclopropyl isocyanides?
A2: The synthesis involves a multi-step process:
- Formation of 2-oxazoline-4-spirocyclopropanes: α-metalated cyclopropyl isocyanides (specifically 1-Lithiocyclopropyl isocyanides) react with carbonyl compounds to yield 2-oxazoline-4-spirocyclopropanes. [, ]
- Hydrolysis: These spirocyclic intermediates are then hydrolyzed under either acidic or basic conditions. [, ]
- Product Formation: Acidic hydrolysis leads to the formation of (1-Aminocyclopropyl)methanols, while basic hydrolysis yields N-[1-(hydroxymethyl)cyclopropyl]formamides. [, ]
Q3: Can this compound derivatives be synthesized using alternative methods?
A3: Yes, a palladium-catalyzed decarboxylative cyclopropanation reaction can be utilized. [] This method involves reacting 2-alkylidenetrimethylene carbonates with isocyanates in the presence of a palladium catalyst and an electron-deficient triarylphosphine ligand. This reaction offers high selectivity for the formation of oxazolidinones of this compound. [] This alternative approach highlights the versatility in synthesizing this class of compounds.
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